molecular formula C13H20ClN B1471536 Cyclopentyl(p-tolyl)methanamine hydrochloride CAS No. 2098123-65-8

Cyclopentyl(p-tolyl)methanamine hydrochloride

Cat. No.: B1471536
CAS No.: 2098123-65-8
M. Wt: 225.76 g/mol
InChI Key: JGPNUJQQDCIWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Cyclopentyl(p-tolyl)methanamine hydrochloride consists of a cyclopentyl group, a p-tolyl group (a toluene derivative), and a methanamine group, all bound together. The compound also includes a hydrochloride group.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Heterocyclic Compounds : Cyclopentyl and p-tolyl substituted methanamines have been utilized in the synthesis of heterocyclic compounds such as oxadiazoles. These compounds were synthesized via the polyphosphoric acid condensation route, demonstrating high yields and have been characterized spectroscopically, indicating their utility in organic synthesis and potential for creating pharmacologically active molecules (Shimoga, Shin, & Kim, 2018).

  • Catalysis in Polymerization : Palladium(II) complexes containing N-cyclopentyl substituted ligands have shown high catalytic activity for the polymerization of methyl methacrylate, indicating their potential in materials science for creating polymers with specific properties (Kim, Kim, Lee, & Lee, 2014).

Materials Science

  • Extraction and Recycling of Precious Metals : Cyclopentyl methyl ether, a related compound, has been utilized for the extraction of gold(III) in hydrochloric acid media, demonstrating its utility in the recycling and extraction of precious metals. This process is significant for environmental management and recycling technologies (Oshima et al., 2017).

  • Luminescence and Vapochromism : Research into triphosphine gold–copper clusters with cyclopentyl and other aliphatic ligands has explored their photophysical behavior, showing potential applications in luminescence-based sensors and devices (Shakirova et al., 2013).

Drug Formulation and Delivery

  • Enhancing Oral Uptake of Hydrophobic Compounds : Polyelectrolyte nanoparticles with high drug loading capacities have been studied for enhancing the oral uptake of hydrophobic drugs, a challenge in pharmaceutical formulations. These studies suggest the potential of such materials in improving the bioavailability of poorly soluble drugs (Cheng et al., 2006).

Properties

IUPAC Name

cyclopentyl-(4-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPNUJQQDCIWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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